Carebastine Methyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39NO4/c1-33(2,32(36)37-3)28-18-16-25(17-19-28)30(35)15-10-22-34-23-20-29(21-24-34)38-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGNQXZBCGURTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453679 | |
| Record name | Carebastine Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189064-48-0 | |
| Record name | Carebastine Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Carebastine Methyl Ester
Synthetic Pathways for Carebastine (B24193) Methyl Ester Production
The synthesis of carebastine methyl ester can be achieved through multiple pathways, often involving the esterification of carebastine or the direct construction of the molecule from precursor compounds.
Precursor Compounds and Reaction Conditions
One documented synthetic route to this compound starts from 1-(4-bromophenyl)-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and dimethylketene (B1620107) methyl trimethylsilyl (B98337) acetal. This reaction is carried out at a temperature of 80°C for 2 hours.
Another approach involves the reaction of 4-(diphenylmethoxy)piperidine (B23426) hydrochloride with methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. googleapis.com This reaction is conducted under heat at 100°C for a duration of 4 to 6 hours. googleapis.com The progress of the reaction is monitored using thin-layer chromatography (TLC). googleapis.com
The esterification of carebastine, which is the active carboxylic acid metabolite of ebastine (B1671034), represents another key pathway. This transformation can be accomplished using various esterification methods common in organic synthesis.
A detailed look at a specific synthesis is provided in the table below:
| Precursor 1 | Precursor 2 | Reaction Temperature | Reaction Time |
| 4-(diphenylmethoxy)piperidine hydrochloride | Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate | 100°C | 4-6 hours |
| 1-(4-bromophenyl)-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone | Dimethylketene Methyl Trimethylsilyl Acetal | 80°C | 2 hours |
Catalyst Systems and Solvents in Ester Formation
The choice of catalyst and solvent is crucial for the successful synthesis of this compound. In the synthesis from 1-(4-bromophenyl)-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone, a catalyst system comprising zinc (II) fluoride, tris-(dibenzylideneacetone)dipalladium (0), and tri-tert-butyl phosphine (B1218219) is employed. The reaction is performed in N,N-dimethylformamide (DMF), an aprotic solvent that facilitates the reaction. newdrugapprovals.org
For the reaction involving 4-(diphenylmethoxy)piperidine hydrochloride, the synthesis is carried out in N,N-dimethylacetamide (DMAC) in the presence of potassium phosphate (B84403) (K3PO4) and potassium iodide (KI). googleapis.com Basic catalysts like potassium hydroxide (B78521) (KOH) are also noted as effective for methyl ester synthesis, particularly in transesterification reactions with methanol (B129727) as the alcohol source. The use of aprotic solvents like DMAC is preferred to minimize side reactions such as transesterification that can occur in alcoholic solvents.
| Catalyst System | Solvent |
| Zinc (II) fluoride, tris-(dibenzylideneacetone)dipalladium (0), tri-tert-butyl phosphine | N,N-dimethylformamide (DMF) |
| Potassium phosphate (K3PO4), Potassium iodide (KI) | N,N-dimethylacetamide (DMAC) |
| Potassium hydroxide (KOH) | Methanol |
Optimization Strategies for Synthetic Yields and Purity
Optimizing reaction conditions is key to maximizing the yield and purity of this compound. Techniques such as Response Surface Methodology (RSM) or Taguchi design can be employed to systematically evaluate the interactions between variables like catalyst concentration and the ratio of alcohol to substrate. These statistical methods help in identifying the critical factors that significantly influence the reaction outcome with a minimal number of experimental runs. For instance, in related methyl ester syntheses, catalyst concentration has been shown to be a major contributing factor to the yield.
Controlling the reaction temperature and time is also vital. For example, in one synthesis, the reaction is maintained at 100°C for 4-6 hours, with completion monitored by TLC to avoid the formation of byproducts from prolonged reaction times. googleapis.com Post-reaction, neutralization of the catalyst and removal of byproducts are essential steps to ensure high purity.
Purification Techniques for Isolation of this compound
Following synthesis, the crude product must be purified to isolate this compound of high purity, which is crucial for its use as a pharmaceutical intermediate.
Chromatographic Separation Principles
Chromatography is a primary technique for the purification of this compound. Flash chromatography on silica (B1680970) gel is a commonly used method. newdrugapprovals.org In this technique, the crude product is passed through a column packed with silica gel, and a solvent system (eluent) is used to separate the components based on their differential adsorption to the silica. newdrugapprovals.orgmpg.de For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., a 4:1 ratio) can be used as the eluent. newdrugapprovals.org
The principle of chromatographic separation relies on the partitioning of the sample components between a stationary phase (silica gel) and a mobile phase (the eluent). mpg.de Compounds with higher affinity for the stationary phase move more slowly through the column, allowing for their separation from compounds with lower affinity. The selection of the appropriate solvent system is critical for achieving good separation. mpg.de Advanced techniques like simulated moving bed (SMB) chromatography can also be employed for large-scale and efficient purification. mpg.de
Filtration Methodologies
Filtration is another key step in the purification process, often used to remove solid impurities or to isolate the product after precipitation. googleapis.comgoogle.com Silica filtration is specifically mentioned as a method to purify the product, which can achieve a yield of 67.8%. After chromatographic separation, the fractions containing the pure product are often combined and the solvent is removed, sometimes followed by a final filtration step to obtain the solid product. googleapis.comnewdrugapprovals.org For instance, after concentrating the reaction mixture, the product can be precipitated, collected by vacuum filtration, and then dried. googleapis.comgoogle.com
Chemical Hydrolysis of this compound to Carebastine
The conversion of this compound to its corresponding carboxylic acid, carebastine, is a fundamental chemical transformation, primarily achieved through hydrolysis. This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic chemistry. The process involves the cleavage of the ester bond by a nucleophile, typically the hydroxide ion under basic conditions, to yield the carboxylate salt, which is subsequently protonated to form the final carboxylic acid product.
Mechanistic Investigations of Nucleophilic Acyl Substitution
The hydrolysis of this compound proceeds via a well-established, multi-step nucleophilic acyl substitution mechanism. uomustansiriyah.edu.iq This pathway is characterized by the attack of a nucleophile on the electrophilic carbonyl carbon of the ester group, leading to the formation of a transient tetrahedral intermediate. uomustansiriyah.edu.iqyoutube.com
The base-promoted hydrolysis mechanism can be delineated into the following key steps:
Nucleophilic Attack: The reaction is initiated by the attack of a hydroxide ion (OH⁻), acting as the nucleophile, on the electron-deficient carbonyl carbon of the this compound. uomustansiriyah.edu.iq This addition step breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. uomustansiriyah.edu.iqyoutube.com
Collapse of the Tetrahedral Intermediate: The newly formed tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed by the expulsion of the methoxide (B1231860) ion (-OCH₃) as the leaving group. The equilibrium of this type of reaction generally favors the direction that produces the weaker base. masterorganicchemistry.com
Acid-Base Reaction: The expelled methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid (carebastine), resulting in a resonance-stabilized carboxylate anion and methanol. This acid-base reaction is essentially irreversible and drives the hydrolysis to completion.
Protonation: In a final, separate workup step, the reaction mixture is acidified (e.g., with hydrochloric acid) to protonate the carboxylate anion, yielding the final, neutral carebastine molecule. googleapis.com
Isotopic labeling studies on similar ester hydrolyses have provided definitive evidence for this mechanism. masterorganicchemistry.com For instance, when an ester is hydrolyzed in water enriched with the ¹⁸O isotope, the ¹⁸O atom is incorporated into the resulting carboxylic acid product, confirming that the acyl-oxygen bond is the one that is cleaved during the reaction. masterorganicchemistry.com
Kinetic Studies and Experimental Parameters
The rate of hydrolysis of this compound is influenced by several experimental parameters, including the concentration of reactants, temperature, and the choice of solvent and catalyst. google.comindexcopernicus.com Kinetic studies of ester hydrolysis typically analyze how these variables affect the reaction rate constant (k) and other parameters like activation energy, as described by the Arrhenius equation. rsc.orgresearchgate.net
Specific experimental conditions for the hydrolysis of this compound have been detailed in patent literature. A common procedure involves heating the ester in the presence of a base. googleapis.com For example, the reaction can be carried out using 10% aqueous sodium hydroxide (NaOH) in a solvent like methanol at an elevated temperature of 60°C for approximately 2 hours. googleapis.com Following the completion of the reaction, the pH is adjusted to the acidic range (pH 2-3) with an acid such as hydrochloric acid to isolate the carebastine product. googleapis.com
A variety of bases and solvents can be employed for this transformation. Suitable bases for the hydrolysis include alkali metal hydroxides like sodium hydroxide and lithium hydroxide. google.com The solvent system can consist of water, alcohols such as methanol or ethanol, or ethers like tetrahydrofuran, or combinations thereof. google.com The choice of these parameters is crucial for optimizing reaction yield and minimizing side reactions.
| Parameter | Condition | Purpose |
|---|---|---|
| Base/Catalyst | Sodium Hydroxide (NaOH), 10% solution | Provides the hydroxide nucleophile for ester cleavage. |
| Solvent | Methanol / Water | Dissolves reactants and facilitates the reaction. |
| Temperature | 60°C | Increases the reaction rate. |
| Reaction Time | 2 hours | Ensures the reaction proceeds to completion. |
| Acidification | Hydrochloric Acid (HCl) to pH 2-3 | Protonates the carboxylate salt to yield the final carboxylic acid. |
While specific kinetic data for this compound hydrolysis is not extensively published, the principles can be illustrated by examining the alkaline hydrolysis of a model compound like ethyl acetate. Such studies determine the reaction order and the influence of temperature on the rate constant, allowing for the calculation of activation energy (Ea). indexcopernicus.comresearchgate.net
| Temperature (°C) | Rate Constant (k) | Half-Life (t½) |
|---|---|---|
| 20 | Data Not Available in Snippet | Data Not Available in Snippet |
| 24 | Data Not Available in Snippet | Data Not Available in Snippet |
| 28 | Data Not Available in Snippet | Data Not Available in Snippet |
Metabolic Investigations and Biotransformation Pathways Preclinical and in Vitro Models
Role of Carebastine (B24193) Methyl Ester as a Metabolic Intermediate of Ebastine (B1671034)
Carebastine methyl ester is a pivotal, albeit transient, player in the sequential metabolism of ebastine. Following administration, ebastine undergoes extensive first-pass metabolism, primarily in the liver. nih.gov One of the initial steps is the hydroxylation of ebastine to form hydroxyebastine. nih.govnih.gov This hydroxylated intermediate is then further oxidized to generate carebastine. nih.govnih.gov this compound serves as a precursor in this final conversion to the active carboxylic acid metabolite, carebastine.
Studies using human liver microsomes have demonstrated that ebastine is metabolized into several compounds, including desalkylebastine, hydroxyebastine, and subsequently carebastine. nih.gov The process involves a sequential metabolic cascade where hydroxyebastine is converted to carebastine. nih.govuni.lu This positions this compound as a crucial link in the chain of reactions that ultimately produce the molecule responsible for the therapeutic effects of ebastine.
Cytochrome P450 (CYP) Enzyme-Mediated Metabolism of Ebastine
The biotransformation of ebastine and its intermediates is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are responsible for the oxidative metabolism of a vast array of foreign compounds, including many pharmaceuticals.
Identification of Key CYP Isoforms (e.g., CYP3A4, CYP2J2) in Ebastine Biotransformation
Research has pinpointed specific CYP isoforms as the primary catalysts in the metabolism of ebastine. Notably, CYP3A4 and CYP2J2 play major roles. nih.govhyphadiscovery.com In vitro studies with human liver microsomes and cDNA-expressed P450s have shown that CYP3A4 is the main enzyme responsible for the N-dealkylation of ebastine and its metabolites, while CYP2J2 is the predominant enzyme in the hydroxylation reactions. nih.govnih.govhyphadiscovery.com
Specifically, the conversion of ebastine to hydroxyebastine is mainly mediated by CYP2J2. nih.gov The subsequent formation of carebastine from hydroxyebastine involves both CYP2J2 and CYP3A4. nih.govhyphadiscovery.com The involvement of these specific isoforms highlights the complexity of ebastine's metabolic pathway and the potential for drug-drug interactions with other substances metabolized by the same enzymes. Further investigations have also implicated CYP4F12 in the hydroxylation of ebastine, particularly in human intestinal microsomes, although to a lesser extent than CYP2J2. doi.orgnih.gov
Pathways of Ebastine Dealkylation and Hydroxylation
Two primary metabolic pathways govern the breakdown of ebastine: N-dealkylation and hydroxylation. nih.govnih.gov
N-Dealkylation: This pathway, primarily catalyzed by CYP3A4, leads to the formation of desalkylebastine. nih.govnih.gov Studies have shown a strong correlation between the rate of dealkylation and the activity of CYP3A4. nih.gov Anti-CYP3A antibodies have been shown to significantly reduce the rate of dealkylation in liver microsomes. nih.gov
Hydroxylation: This pathway, mainly mediated by CYP2J2, results in the formation of hydroxyebastine, the precursor to carebastine. nih.govnih.gov The hydroxylation of ebastine is a critical step leading to the pharmacologically active metabolite. nih.gov While CYP3A4 also shows some activity in this hydroxylation, it is significantly less than that of CYP2J2. nih.gov
Formation and Stability of Carebastine from Precursor Compounds
The formation of carebastine is a sequential process. Ebastine is first metabolized to hydroxyebastine and desalkylebastine. nih.gov Hydroxyebastine is then further metabolized to form carebastine. nih.govuni.lu In vitro studies using human liver microsomes have shown that once hydroxyebastine is formed, it is rapidly converted to carebastine and desalkylebastine. inje.ac.kr
In terms of metabolic stability, carebastine is more stable than its precursors, ebastine and hydroxyebastine. nih.govuni.lu The intrinsic clearance (CLint) of hydroxyebastine is significantly higher than that of both ebastine and carebastine, indicating its rapid metabolism. nih.gov This metabolic stability of carebastine contributes to its role as the major active metabolite of ebastine. inje.ac.kr
Deuterium-Labeled this compound in Metabolic Fate Studies
The use of stable isotope-labeled compounds, such as deuterium-labeled this compound, is a powerful tool in metabolic research. These labeled compounds act as tracers, allowing for precise tracking and quantification during drug development. medchemexpress.comchemsrc.com
Application of Stable Isotope Tracers in Pharmacokinetic Research Methodologies
Deuterium-labeled compounds like Carebastine-d5 (B563845) Methyl Ester are utilized as internal standards in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of the unlabeled drug and its metabolites in biological samples. medchemexpress.commedchemexpress.com The incorporation of deuterium (B1214612) atoms increases the molecular weight of the compound without significantly altering its chemical properties, allowing it to be distinguished from the endogenous or administered unlabeled compound by mass spectrometry.
Methodologies for Absorption, Distribution, and Metabolism Tracking
The study of this compound's pharmacokinetic profile, including its absorption, distribution, and metabolism, involves a range of sophisticated preclinical and in vitro methodologies. These techniques are often established by studying its parent compounds, ebastine and carebastine, providing a framework for understanding the ester derivative. The primary methods employed include isotopic labeling for in vivo tracking, the use of in vitro metabolic systems like human liver microsomes, and advanced analytical techniques for quantification.
Isotopic Labeling for In Vivo and ADME Studies
A fundamental technique for tracking the fate of a compound within a biological system is isotopic labeling. Studies on the parent compound, ebastine, have utilized [14C]-labeled molecules to investigate absorption, distribution, metabolism, and excretion (ADME) in rat models. nih.gov Following oral administration of [14C]ebastine, radioactivity levels are measured in plasma, various tissues, and excreta over time. nih.gov Such studies have shown that after oral administration, radioactivity levels in the liver were significantly higher than in plasma, while brain levels were very low. nih.gov This methodology allows for a comprehensive mass balance analysis and illustrates the compound's distribution patterns. nih.gov
For more specific tracking and quantification, particularly in pharmacokinetic research, stable isotope-labeled derivatives are employed. medchemexpress.com Carebastine-d5 Methyl Ester, a deuterated version of the compound, serves as a tracer that can be accurately tracked via mass spectrometry. medchemexpress.com This approach is valuable during the drug development process for precisely quantifying the compound and its metabolites in biological samples. medchemexpress.com
| Parameter | [14C]Ebastine (2 mg/kg, oral) | [14C]Carebastine (2 mg/kg, oral) |
| Time to Max. Plasma Conc. (Tmax) | 2 hours | 2 hours |
| Max. Plasma Concentration (Cmax) | 102 ng eq./ml | 129 ng eq./ml |
| Plasma Half-life (t1/2) | 3.9 hours | 2.9 hours |
| Data derived from single-dose oral administration studies in rats. nih.gov |
In Vitro Metabolic Models
To identify the specific enzymes and pathways involved in biotransformation, in vitro models are essential. Human liver microsomes (HLMs) and cDNA-expressed cytochrome P450 (P450) enzymes are standard tools for characterizing metabolism. researchgate.netnih.gov Research on ebastine's conversion to carebastine has extensively used these systems. researchgate.netnih.gov Such studies have identified that ebastine first undergoes hydroxylation to form an intermediate, hydroxyebastine, which is then metabolized to carebastine. nih.govnih.gov
By using a panel of 11 cDNA-expressed P450s, researchers have pinpointed the primary enzymes responsible for these transformations. nih.gov This methodology allows for the determination of the intrinsic clearance (CLint) of the compound by each enzyme, indicating the efficiency of the metabolic reaction. nih.gov Chemical inhibition and kinetic analysis studies within HLMs further support these findings. researchgate.net
| Metabolic Step | Primary Enzyme(s) | Role | Intrinsic Clearance (CLint) |
| Ebastine → Hydroxyebastine | CYP2J2 | Main enzyme for hydroxylation | 0.45 µl/min/pmol P450 |
| Hydroxyebastine → Carebastine | CYP2J2, CYP3A4 | Contribution to formation of carebastine | Not specified |
| Ebastine → Desalkylebastine | CYP3A4 | Main enzyme for N-dealkylation | 0.44 µl/min/pmol P450 |
| Hydroxyebastine → Desalkylebastine | CYP3A4 | Main enzyme for N-dealkylation | 1.05 µl/min/pmol P450 |
| Carebastine → Desalkylebastine | CYP3A4 | Main enzyme for N-dealkylation | 0.16 µl/min/pmol P450 |
| Data from studies using human liver microsomes and expressed cytochrome P450 enzymes. nih.gov |
Analytical and Chromatographic Techniques
The quantification of this compound and its related metabolites in biological samples requires sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly cited technique. nih.gov Specifically, a reverse-phase HPLC system equipped with a C-18 column can be used to analyze carebastine in plasma samples. nih.gov This method provides the necessary resolution and sensitivity to measure concentrations accurately for pharmacokinetic analysis. nih.gov
Advanced Analytical and Characterization Techniques for Carebastine Methyl Ester Research
Spectroscopic Methodologies for Molecular Structure Elucidation
Spectroscopic techniques are indispensable for the structural confirmation of carebastine (B24193) methyl ester, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like carebastine methyl ester. While specific NMR data for this compound is not extensively published, the expected chemical shifts can be predicted based on the known structure of carebastine and the addition of a methyl ester functional group. Both ¹H NMR and ¹³C NMR spectroscopy would be employed for a complete structural assignment.
In the ¹H NMR spectrum, the introduction of the methyl ester group would give rise to a characteristic singlet peak for the methyl protons (-OCH₃), typically appearing in the range of 3.5-4.0 ppm. The aromatic protons on the benzene (B151609) rings would exhibit complex splitting patterns in the aromatic region (approximately 7.0-8.0 ppm). The protons of the piperidine (B6355638) ring and the butyl chain would show signals in the aliphatic region of the spectrum.
The ¹³C NMR spectrum would provide complementary information, with a distinct resonance for the carbonyl carbon of the ester group appearing around 170 ppm. The carbon of the methyl group (-OCH₃) would be expected to resonate at approximately 50-55 ppm. The various carbons of the aromatic rings, the piperidine ring, and the butyl chain would have characteristic chemical shifts, allowing for a full carbon skeleton assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -OCH₃ (Ester) | 3.5 - 4.0 | Singlet |
| Aromatic-H | 7.0 - 8.0 | Multiplets |
| Piperidine-H | 2.0 - 3.5 | Multiplets |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | ~170 |
| Aromatic-C | 120 - 140 |
| Piperidine-C | 40 - 70 |
| Butyl Chain-C | 20 - 40 |
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration of the ester group, which is expected to appear as a strong, sharp peak in the region of 1735-1750 cm⁻¹. chemicalbook.com
Other significant absorptions would include the C-O stretching vibrations of the ester group, typically found in the 1000-1300 cm⁻¹ range. The presence of aromatic rings would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching of the piperidine and butyl groups would be observed just below 3000 cm⁻¹. chemicalbook.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretch | 1735 - 1750 | Strong, Sharp |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |
| Ester (C-O) | Stretch | 1000 - 1300 | Strong |
| Aromatic (C-H) | Stretch | > 3000 | Medium |
Hyphenated Chromatographic-Mass Spectrometric Analyses
Hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are essential for the sensitive and selective analysis of this compound in complex matrices.
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantification of carebastine and its derivatives in biological samples. Numerous validated LC-MS/MS methods have been developed for the simultaneous determination of ebastine (B1671034) and its active metabolite, carebastine, in human plasma. ijpsdronline.comnih.gov These methods are characterized by their high sensitivity, specificity, and throughput.
A typical LC-MS/MS method for carebastine involves protein precipitation for sample clean-up, followed by separation on a C18 reversed-phase column with a gradient elution using a mobile phase of ammonium (B1175870) acetate (B1210297) and methanol (B129727). nih.gov Detection is achieved using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for enhanced selectivity. The precursor-to-product ion transitions for carebastine are well-established, and similar transitions would be optimized for this compound. ijpsdronline.com The linearity of these methods for carebastine typically covers a range from 1.00 to 300 ng/mL in human plasma. nih.gov
Table 4: Typical LC-MS/MS Parameters for Carebastine Analysis
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | C18 Reversed-Phase |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Formic Acid |
| Mobile Phase B | Methanol |
| Elution | Gradient |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) can be a valuable tool for the analysis of this compound, particularly due to the increased volatility of the methyl ester compared to the parent carboxylic acid. The esterification of carboxylic acids to their corresponding methyl esters is a common derivatization technique in GC-MS to improve chromatographic behavior and sensitivity. nih.gov
For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be used. The sample would be introduced into the heated injector, where it would be vaporized and carried by an inert gas through the column. The mass spectrometer would then detect the separated molecules, providing both qualitative and quantitative information. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and a series of fragment ions that are characteristic of its structure. While specific applications for this compound are not widely documented, the general principles of GC-MS of fatty acid methyl esters and other derivatized compounds are well-established. nih.govmdpi.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Quantification
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers significant advantages over conventional LC-MS/MS, including higher resolution, faster analysis times, and increased sensitivity. These improvements are achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures.
UPLC-MS/MS methods have been successfully applied to the quantification of various compounds, including other methyl esters, in biological matrices with high sensitivity. nih.gov For this compound, a UPLC-MS/MS method would allow for lower limits of detection and quantification, which is particularly beneficial when only small sample volumes are available. The shorter run times also increase the throughput for large-scale studies. The development and validation of a UPLC-MS/MS method for this compound would follow similar principles to those for LC-MS/MS, with optimization of the chromatographic and mass spectrometric parameters to achieve the desired sensitivity and selectivity.
Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique extensively utilized in synthetic organic chemistry. Its application in the research of this compound is crucial for real-time monitoring of reaction progress and for the preliminary assessment of product purity. By providing a quick snapshot of the components in a reaction mixture, TLC guides chemists in making critical decisions regarding reaction times, the introduction of subsequent reagents, and the effectiveness of purification strategies.
In the context of this compound synthesis, which likely involves the esterification of Carebastine or a related synthetic route, TLC serves to differentiate the starting materials, intermediates, the final product, and any potential by-products. The principle of separation in TLC is based on the differential partitioning of compounds between a stationary phase (typically a polar adsorbent like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or a mixture of solvents). Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rf values.
Monitoring Reaction Progress:
To monitor the synthesis of this compound, small aliquots of the reaction mixture are taken at regular intervals and spotted on a TLC plate. libretexts.org Alongside the reaction mixture, reference spots of the starting materials (e.g., Carebastine) are also applied. rochester.edu The plate is then developed in a suitable mobile phase. The progress of the reaction is visualized by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, this compound. A reaction is generally considered complete when the spot of the limiting reactant is no longer visible on the TLC plate. libretexts.org The use of a "co-spot," where the reaction mixture is spotted on top of the starting material, can help to confirm if the spots are well-separated and to accurately track the consumption of the reactant. rochester.edu
Purity Assessment:
Following the synthesis and purification of this compound, TLC is employed as a preliminary method to assess its purity. A dilute solution of the purified compound is spotted on a TLC plate. The development of the plate should ideally show a single, well-defined spot. The presence of multiple spots indicates the existence of impurities. libretexts.org By comparing the Rf value of the main spot with that of a known standard of this compound, the identity of the compound can be preliminarily confirmed.
The selection of an appropriate mobile phase is critical for achieving good separation. For a compound like this compound, which contains a methyl ester, a tertiary amine, and aromatic rings, a solvent system of intermediate polarity is typically required. A common starting point would be a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate or dichloromethane (B109758). The ratio of these solvents can be adjusted to optimize the separation and achieve an Rf value for the product that is ideally between 0.3 and 0.5 for clear resolution. rochester.edu
Visualization Techniques:
Since this compound is not colored, various visualization techniques are necessary to see the spots on the TLC plate. Given its chemical structure, which includes aromatic rings, the most common non-destructive method is visualization under UV light (typically at 254 nm). libretexts.orgsilicycle.com The compound will absorb UV light and appear as a dark spot on a fluorescent green background, as most commercial TLC plates contain a fluorescent indicator. libretexts.org
Destructive visualization methods can also be employed. Exposing the plate to iodine vapors in an iodine chamber is a semi-destructive technique where organic compounds often form colored complexes with iodine, appearing as yellow-brown spots. libretexts.org Additionally, chemical stains can be used. A potassium permanganate (B83412) (KMnO4) stain is a general-purpose stain that reacts with compounds that can be oxidized, such as the tertiary amine in this compound, typically producing yellow to brown spots on a purple background. libretexts.org Another option is a p-anisaldehyde stain, which can react with various functional groups to produce colored spots upon heating. silicycle.com
The following interactive data table summarizes hypothetical TLC parameters that could serve as a starting point for the analysis of this compound.
| Parameter | Description | Details |
| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254 |
| Mobile Phase | The solvent system used to develop the TLC plate. The ratio can be adjusted for optimal separation. | Hexane:Ethyl Acetate (e.g., in ratios from 9:1 to 1:1 v/v) |
| Sample Preparation | The compound is dissolved in a volatile solvent for spotting on the TLC plate. | A small amount of this compound dissolved in dichloromethane or ethyl acetate. |
| Application | The sample is applied to the TLC plate as a small spot on the baseline. | Using a capillary tube to spot the dissolved sample on the pencil-drawn baseline. chemistryhall.com |
| Development | The TLC plate is placed in a closed chamber with the mobile phase. | The chamber should be saturated with the mobile phase vapor. The solvent front is allowed to travel up the plate until it is about 0.5 cm from the top. orgchemboulder.com |
| Visualization | Methods used to see the separated spots on the TLC plate. | 1. UV light (254 nm) silicycle.com2. Iodine vapor libretexts.org3. Potassium permanganate stain |
| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Hypothetical Rf for this compound: ~0.4 (in Hexane:Ethyl Acetate 7:3 v/v) |
This table presents hypothetical parameters for method development and may require optimization.
Structure Activity Relationship Sar and Computational Studies
Influence of Esterification on Lipophilicity and Biological Activity Profile
Lipophilicity, the ability of a compound to dissolve in fats or lipids, is a critical physicochemical property that significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net Esterification of a carboxylic acid, such as the one present in carebastine (B24193), to form a methyl ester is a common medicinal chemistry strategy to modulate this property. The conversion of the polar carboxylic acid group (-COOH) into a less polar methyl ester group (-COOCH₃) generally increases the compound's lipophilicity. nih.gov
This modification can have several consequences for the biological activity profile. Increased lipophilicity can enhance the molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. However, this relationship is not always linear; an optimal lipophilicity range often exists for maximum biological activity. nih.gov
In the context of antihistamines, the parent drug of carebastine, ebastine (B1671034), is itself an ester-like prodrug that is almost completely metabolized to the active carboxylic acid metabolite, carebastine. researchgate.netnih.gov This extensive first-pass metabolism indicates that the systemic activity is primarily due to carebastine. nih.gov The esterification of carebastine to Carebastine Methyl Ester would reverse this metabolic step to a degree, creating a molecule that is more lipophilic than carebastine. This increased lipophilicity would likely alter its transport and distribution characteristics, potentially leading to a different pharmacological profile compared to the parent acid. Studies on other phenolic compounds have shown that while esterification increases lipophilicity, it can sometimes lead to lower antioxidant activity in polar solvents, highlighting that the biological effects of such modifications are context-dependent. nih.gov
Comparative Analysis of this compound and Carebastine Pharmacological Profiles
Direct pharmacological data for this compound is not extensively available in published literature. However, a comparative analysis can be inferred by examining the profiles of carebastine and its parent prodrug, ebastine. Carebastine is the pharmacologically active agent responsible for the antihistamine effects observed after the administration of ebastine. nih.gov
Carebastine is a potent and selective antagonist of the histamine (B1213489) H1 receptor. It exhibits competitive antagonism with a high degree of potency. In contrast, ebastine shows a lower binding affinity for the H1 receptor. The metabolic conversion from the bulky t-butylphenyl keto group of ebastine to the carboxylic acid of carebastine is crucial for the high-potency antihistaminic activity. sci-hub.se
| Parameter | Carebastine | Ebastine | Significance |
|---|---|---|---|
| H1 Receptor Affinity (nM) | 27 ± 4 | 48 ± 6 | Higher potency for Carebastine |
| Competitive Antagonism (pA2 Value) | 8.7 | 7.9 | Greater competitive antagonism for Carebastine |
| Primary Role | Active Metabolite | Prodrug | Carebastine is responsible for the primary antihistamine activity nih.govnih.gov |
Molecular Docking and Modeling of Ligand-Receptor Interactions for Related Analogues
Molecular docking and modeling studies are powerful computational tools used to predict and analyze the interaction between a ligand (like an antihistamine) and its receptor at the atomic level. nih.govrsc.org For H1 receptor antagonists, these studies help elucidate the key amino acid residues involved in binding and the structural requirements for high-affinity interactions. researchgate.net
While specific docking studies on this compound are not readily found, research on related analogues provides significant insights. nih.gov Studies involving the modeling of the human histamine H1 receptor have identified key residues such as MET 183, THR 184, and ILE 187 as being important for binding, often forming strong hydrogen bonds with ligands. nih.govresearchgate.net
For second-generation antihistamines, which typically possess a carboxylic acid group (like carebastine, cetirizine, or fexofenadine), this acidic moiety is often crucial for forming a salt bridge or hydrogen bond with a positively charged residue (e.g., lysine (B10760008) or arginine) in the binding pocket. The conversion of carebastine's carboxylic acid to a methyl ester would prevent this ionic interaction, likely leading to a significant change in binding mode and a reduction in affinity. The ester group might still participate in other, weaker interactions like hydrogen bonding via its carbonyl oxygen, but the loss of the strong acidic interaction would be a key differentiating factor in its binding profile. Computational studies on other H1-antihistamines have demonstrated that carboxylic acid groups can form vital hydrogen bonds with receptor residues, and their modification significantly alters binding energy. turkjps.org
Stereochemical Considerations in Related Methyl Ester Derivatives and Their Biological Impact
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of pharmacology, as biological receptors are chiral and can exhibit preferential binding to one stereoisomer over another. core.ac.uk Many antihistamines are chiral molecules, and their enantiomers often display significant differences in potency and side-effect profiles. core.ac.uk
The study of stereoisomerism is critical for understanding the structure-activity relationships of H1 receptor antagonists. nih.gov For instance, the activity of pheniramine (B192746) derivatives is highly dependent on their stereochemistry. Although carebastine itself is not chiral, the principles of stereoselectivity are paramount in the design of related antihistamine derivatives.
In the context of related methyl ester derivatives, if a chiral center were introduced into the molecule, it would be expected that the biological activity would reside predominantly in one enantiomer. The spatial orientation of key functional groups, including the methyl ester and other parts of the scaffold, would dictate the efficiency of the fit within the chiral H1 receptor binding site. The need for high optical purity in chiral antihistamines is well-established to ensure optimal therapeutic effect and minimize potential off-target effects from the less active or inactive enantiomer. core.ac.uk The development of chiral chromatography methods has become essential for the separation and analysis of enantiomerically pure drug products, underscoring the importance of stereochemistry in drug design. ethernet.edu.et
Q & A
Q. What are the established protocols for synthesizing Carebastine Methyl Ester in laboratory settings?
Synthesis typically involves transesterification or esterification reactions under controlled conditions. For example, homogeneous catalysts like KOH (commonly used in methyl ester synthesis) can facilitate the reaction, with methanol as the alcohol source . Key steps include:
- Catalyst selection : Basic catalysts (e.g., KOH) are preferred for low free fatty acid content, while acidic catalysts may be used for impurities or high moisture .
- Purification : Post-reaction, neutralize the catalyst, separate glycerol byproduct, and purify via distillation or chromatography.
- Characterization : Confirm structure using NMR and IR spectroscopy, and assess purity via GC-MS or HPLC .
- Documentation : Follow guidelines to ensure reproducibility, including reagent ratios, reaction temperatures, and validation of new compounds with spectral data .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : H and C NMR verify molecular structure by identifying functional groups and carbon frameworks.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Chromatography : GC-MS or HPLC quantifies purity and detects impurities (e.g., unreacted precursors or byproducts) .
- Elemental Analysis : Validates empirical formula for novel compounds .
- Reference Standards : Compare against authenticated standards (e.g., NIST databases) for spectral matching .
Q. How should researchers address impurities observed during this compound synthesis?
- Source Identification : Use LC-MS or TLC to trace impurities to incomplete reactions or side products .
- Process Optimization : Adjust reaction parameters (e.g., catalyst concentration, temperature) to minimize side reactions .
- Purification Techniques : Implement column chromatography or recrystallization to isolate the target compound .
Advanced Research Questions
Q. How can response surface methodology (RSM) or Taguchi design optimize the synthesis of this compound?
- Experimental Design : Use RSM or Taguchi orthogonal arrays to evaluate interactions between variables (e.g., catalyst concentration, alcohol-to-substrate ratio) with minimal experimental runs .
- Parameter Optimization : Identify critical factors (e.g., catalyst concentration had a 77.6% contribution in biodiesel studies) using ANOVA and signal-to-noise (S/N) ratios .
- Validation : Confirm predicted optimal conditions (e.g., 1.5 wt% KOH at 60°C) via triplicate experiments, achieving yields >95% in biodiesel models .
Q. What methodological approaches resolve contradictions in reported synthesis yields or properties of this compound?
- Meta-Analysis : Systematically compare literature protocols to identify variables causing discrepancies (e.g., solvent purity, reaction time) .
- Sensitivity Analysis : Quantify how minor changes (e.g., ±5°C temperature fluctuation) impact yield using Monte Carlo simulations.
- Collaborative Studies : Reproduce experiments across labs to isolate methodological vs. environmental factors .
Q. What strategies ensure reproducibility of this compound synthesis across different laboratories?
- Detailed Protocols : Include exact reagent grades, equipment specifications, and environmental controls (e.g., humidity) .
- Open Data : Share raw spectral data, chromatograms, and reaction logs as supplementary materials .
- Inter-Lab Calibration : Use standardized reference materials (e.g., NIST-certified compounds) to calibrate instruments .
Methodological Considerations
- Data Reporting : Present results with statistical confidence intervals and explicit error margins (e.g., ±SD in triplicate trials) .
- Ethical Compliance : Disclose conflicts of interest and adhere to safety protocols for hazardous reagents (e.g., KOH handling) .
- Literature Integration : Contextualize findings within existing research, addressing gaps or conflicting hypotheses in the discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
